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Compound of Interest

Compound Name: 4-(Benzyloxy)benzaldehyde

Cat. No.: B128563 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)benzaldehyde, a key intermediate in various chemical syntheses. The following

sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Spectroscopic Data Summary
The empirical formula for 4-(Benzyloxy)benzaldehyde is C₁₄H₁₂O₂, with a molecular weight of

212.24 g/mol . The following tables summarize the key spectroscopic data obtained for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.88 s 1H Aldehyde (-CHO)

7.83 d 2H
Aromatic (ortho to -

CHO)

7.42 m 5H
Phenyl group of

benzyl

7.07 d 2H
Aromatic (ortho to -

OCH₂)

5.14 s 2H Methylene (-OCH₂)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

190.7 Aldehyde Carbonyl (C=O)

163.8 Aromatic (C-O)

136.0 Aromatic (ipso-C of benzyl)

131.9 Aromatic (CH, ortho to -CHO)

129.8 Aromatic (ipso-C of benzaldehyde)

128.7 Aromatic (CH of benzyl)

128.3 Aromatic (CH of benzyl)

127.5 Aromatic (CH of benzyl)

115.1 Aromatic (CH, ortho to -OCH₂)

70.1 Methylene (-OCH₂)

Infrared (IR) Spectroscopy
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The IR spectrum of 4-(Benzyloxy)benzaldehyde exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong
Carbonyl (C=O) Stretch of

Aldehyde

~1600, ~1580, ~1510 Medium-Strong Aromatic C=C Bending

~1250, ~1160 Strong Aryl Ether C-O Stretch

~740, ~690 Strong
Monosubstituted Benzene C-H

Bending

Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (EI).

m/z Relative Intensity (%) Assignment

212 10.7 [M]⁺ (Molecular Ion)

91 100.0
[C₇H₇]⁺ (Tropylium ion, Base

Peak)

65 9.5 [C₅H₅]⁺

92 8.2 [C₇H₈]⁺

213 1.6 [M+1]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic

data.
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NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-(Benzyloxy)benzaldehyde was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 4-(Benzyloxy)benzaldehyde was placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was obtained by averaging 32 scans at a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample

analysis and subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Ionization: The sample was ionized using a 70 eV electron beam.
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Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.

Detection: Ions were detected by an electron multiplier, and the signal was processed to

generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(Benzyloxy)benzaldehyde.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128563#spectroscopic-data-for-4-benzyloxy-
benzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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